molecular formula C14H26N2O2 B1373108 Tert-butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate CAS No. 1023595-19-8

Tert-butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate

Cat. No. B1373108
CAS RN: 1023595-19-8
M. Wt: 254.37 g/mol
InChI Key: QDWTYWWOUAIWGI-UHFFFAOYSA-N
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Description

Tert-butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate is a chemical compound with the molecular formula C14H26N2O2 and a molecular weight of 254.37 . It is typically stored at room temperature and has a physical form of oil .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H26N2O2/c1-13(2,3)18-12(17)16-9-6-14(7-10-16)5-4-8-15-11-14/h15H,4-11H2,1-3H3 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 254.37 . It is typically stored at room temperature and has a physical form of oil . The compound’s InChI code is 1S/C14H26N2O2/c1-13(2,3)18-12(17)16-9-6-14(7-10-16)5-4-8-15-11-14/h15H,4-11H2,1-3H3 .

Scientific Research Applications

Microwave-Assisted Solid-Phase Synthesis

A study by Macleod et al. (2006) explored the microwave-assisted solid-phase synthesis of piperazines, 3,9-diazaspiro[5.5]undecanes, and 2,9-diazaspiro[5.5]undecanes, including Tert-butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate. This synthesis process utilized resin-bound bismesylates, with the innovation of an α-methyl benzyl carbamate resin linker, which allowed for the cleavage of heterocycles under mildly acidic conditions without contaminating byproducts (Macleod et al., 2006).

Bioactivity and Synthesis in Medical Applications

Blanco‐Ania et al. (2017) discussed the bioactivity and synthesis of 1,9-diazaspiro[5.5]undecanes, which include compounds like Tert-butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate. These compounds have potential applications in treating various disorders, such as obesity, pain, immune system and cell signaling disorders, cardiovascular diseases, and psychotic disorders (Blanco‐Ania et al., 2017).

Enantioselective Synthesis

Almond-Thynne et al. (2018) described efficient syntheses for both enantiomers of spirodiamine diester derivatives, including diazaspiro[5.5]undecanes like Tert-butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate. The synthesis involved a series of transformations including two-directional Horner-Wadsworth-Emmons olefination, hydrogenation, and acid-catalyzed spirocyclization (Almond-Thynne et al., 2018).

Chemical Antagonists

Norman (2007) identified derivatives of 3,9-diazaspiro[5.5]undecanes as potent CCR8 antagonists. These compounds, including derivatives of Tert-butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate, are useful in treating chemokine-mediated diseases, particularly respiratory diseases like asthma, chronic obstructive pulmonary disease, and rhinitis (Norman, 2007).

Antihypertensive Properties

Clark et al. (1983) investigated the antihypertensive effects of 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones. They found that certain derivatives demonstrated significant antihypertensive activity, primarily due to peripheral alpha 1-adrenoceptor blockade, suggesting potential cardiovascular applications for related compounds like Tert-butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate (Clark et al., 1983).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Danger”. Hazard statements include H315, H318, and H335. Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

tert-butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-9-6-14(7-10-16)5-4-8-15-11-14/h15H,4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDWTYWWOUAIWGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCCNC2)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40677311
Record name tert-Butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40677311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate

CAS RN

1023595-19-8
Record name tert-Butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40677311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate
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Synthesis routes and methods I

Procedure details

Tert-butyl 4-formyl-4-propylpiperidinecarboxylate (30 g) was dissolved in a saturated solution of ammonia in methanol, and 15 g of Raney Ni was added. The reaction mixture was heated to 110° C. at 80 atmospheres pressure in a 2 L high-pressure autoclave. The mixture was filtered to remove the catalyst and the filtrate was concentrated to give residue which was purified by column chromatography to afford tert-butyl 3,8-diazaspiro[5,5]undecane-3-carboxylate.
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Synthesis routes and methods II

Procedure details

Charge 435 g of toluene then 302.1 g of sodium bis(2-methoxyethoxy)aluminum hydride to R1. Cool the mixture to −5° C.˜5° C. Charge 652.5 g of toluene and 50 g of tert-butyl 4-(3-chloropropyl)-4-cyano-piperidine-1-carboxylate into R2 and stir the mixture until clear. Add the solution of tert-butyl 4-(3-chloropropyl)-4-cyano-piperidine-1-carboxylate in R2 drop-wise to R1, control the temperature below 5° C. Stir the mixture in R1 for 0.5 hour at −5° C.˜5° C. then warm the mixture to 15˜20° C. and stir for 1˜3 hours. Charge 25 g of sodium carbonate to R2 then add 1500 g of water and cool the mixture to 0˜10° C. Add the mixture in R1 drop-wise to R2, controlling the temperature below 10° C. Warm the mixture to 20˜40° C. and stir for 10-20 mins then allow to stand for 40-60 mins Separate the aqueous layer and wash the organic layer with 2×250 g water then 297.5 g of 25% aqueous sodium chloride solution. Concentrate the organic layer to 100 g total weight below 50° C. and then add 273.0 g of acetonitrile. Concentrate the organic layer to 250 g total weight below 50° C. of title compound, tert-butyl 4,9-diazaspiro[5.5]undecane-9-carboxylate, which is stored as a solution: mass spectrum (m/z): 255 (M+H).
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435 g
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50 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate
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Tert-butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate
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Tert-butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate
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Tert-butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate
Reactant of Route 5
Tert-butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate
Reactant of Route 6
Tert-butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate

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